Cas no 6216-65-5 (Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester)
Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester
- Cbz-L-Valinol
- benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
- (1-hydroxymethyl-2-methylpropyl)carbamic acid benzyl ester
- (S)-(1-hydroxymethyl-2-methylpropyl)carbamic acid benzyl ester
- Carbamic acid,[1-(hydroxymethyl)-2-methylpropyl]-,benzyl ester,L-(7CI,8CI)
- Carbamic acid,[1-(hydroxymethyl)-2-methylpropyl]-,phenylmethyl ester,(S)
- Carbamicacid,[(1S)-1-(hydroxymethyl)-2-methylpropyl]-,phenylmethyl ester (9CI)
- N-Benzyloxycarb
- Z-Val-ol
- MFCD00672539
- SCHEMBL5724016
- [(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamic acid benzyl ester
- (S)-benzyl 1-hydroxy-3-methylbutan-2-ylcarbamate
- N-benzyloxycarbonyl-valinol
- N-Benzyloxycarbonyl-L-valinol
- (S)-N-CBZ-valinol
- DS-3371
- BGHASJBQTDDGLA-GFCCVEGCSA-N
- Benzyl (S)-(1-hydroxy-3-methylbutan-2-yl)carbamate
- DB-254198
- CS-0162138
- C78355
- 6216-65-5
- benzyl N-[(1S)-1-(hydroxymethyl)-2-methyl-propyl]carbamate
- EN300-7216686
- AKOS017547734
- DTXSID80447732
-
- Inchi: 1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1
- InChI Key: BGHASJBQTDDGLA-GFCCVEGCSA-N
- SMILES: OC[C@H](C(C)C)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 237.13600
- Monoisotopic Mass: 237.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- PSA: 58.56000
- LogP: 2.32060
Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL456-1g |
Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester |
6216-65-5 | 97% | 1g |
348.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL456-5g |
Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester |
6216-65-5 | 97% | 5g |
1325.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL456-250mg |
Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester |
6216-65-5 | 97% | 250mg |
205CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL456-50mg |
Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester |
6216-65-5 | 97% | 50mg |
55.0CNY | 2021-07-12 | |
| Apollo Scientific | OR452148-1g |
Cbz-L-Valinol |
6216-65-5 | 97% | 1g |
£106.00 | 2025-02-20 | |
| Apollo Scientific | OR452148-5g |
Cbz-L-Valinol |
6216-65-5 | 97% | 5g |
£128.00 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL456-200mg |
Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester |
6216-65-5 | 97% | 200mg |
118.0CNY | 2021-07-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232778-5g |
Cbz-L-Valinol |
6216-65-5 | 97% | 5g |
¥611.00 | 2024-05-06 | |
| Enamine | EN300-7216686-0.05g |
benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate |
6216-65-5 | 0.05g |
$323.0 | 2023-05-25 | ||
| Enamine | EN300-7216686-0.1g |
benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate |
6216-65-5 | 0.1g |
$339.0 | 2023-05-25 |
Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester Suppliers
Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Carbamic acid,N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester
Carbamic acid, N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester and CAS No. 6216-65-5: A Comprehensive Overview
Carbamic acid, N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester, identified by the CAS number 6216-65-5, is a specialized organic compound with significant applications in the field of pharmaceuticals and chemical research. This compound belongs to the class of esters and exhibits unique structural and functional properties that make it valuable in various synthetic and biological processes.
The molecular structure of Carbamic acid, N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester consists of a phenylmethyl ester group attached to a carbamic acid moiety, which is further substituted with (1S)-1-(hydroxymethyl)-2-methylpropyl. This specific arrangement imparts distinct reactivity and solubility characteristics, making it a versatile intermediate in organic synthesis.
In recent years, there has been growing interest in the applications of this compound due to its potential in drug development. The stereochemistry of the (1S)-configuration plays a crucial role in determining its biological activity. Researchers have been exploring its use as a precursor in the synthesis of chiral drugs, where enantioselective synthesis is highly desirable.
One of the most compelling aspects of CAS No. 6216-65-5 is its role in the development of novel pharmaceutical agents. The phenylmethyl ester group provides a stable platform for further functionalization, allowing chemists to design complex molecules with targeted biological effects. This has led to several studies investigating its potential as an intermediate in the synthesis of protease inhibitors and other therapeutic agents.
Recent advancements in synthetic chemistry have enabled more efficient methods for producing Carbamic acid, N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester. These methods often involve asymmetric synthesis techniques that leverage chiral auxiliaries or catalysts to achieve high enantiomeric purity. Such advancements are crucial for ensuring that pharmaceutical intermediates meet the stringent requirements of modern drug development.
The compound's solubility profile also makes it an attractive candidate for various applications. Its ability to dissolve in both polar and non-polar solvents enhances its utility in diverse synthetic protocols. This property is particularly valuable in pharmaceutical formulations where compatibility with different solvent systems is essential.
From a research perspective, CAS No. 6216-65-5 has been utilized in studies aimed at understanding the mechanisms of enzyme inhibition. By incorporating this compound into experimental designs, scientists have been able to gain insights into how specific molecular interactions influence biological processes. These findings have broader implications for drug discovery and development.
The chemical reactivity of the carbamic acid moiety allows for further derivatization, enabling the creation of a wide range of analogs with varying biological activities. This flexibility has made it a valuable building block in medicinal chemistry. Researchers have synthesized numerous derivatives to explore their potential as lead compounds for new therapeutic agents.
In conclusion, Carbamic acid, N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-, phenylmethyl ester represents a significant advancement in chemical synthesis and pharmaceutical research. Its unique structural features and versatile reactivity make it an indispensable tool for scientists working on innovative drug development. As research continues to uncover new applications for this compound, its importance in the field is likely to grow even further.
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